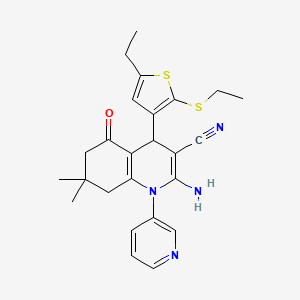

2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Description

2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a polycyclic heteroaromatic compound featuring:

- A hexahydroquinoline core with a ketone group at position 5 and geminal dimethyl groups at position 5.

- A 5-ethyl-2-(ethylthio)thiophen-3-yl moiety at position 4, introducing steric bulk and sulfur-based electronic effects.

- A cyano group at position 3, enhancing electrophilicity and hydrogen-bonding capacity.

Synthesis: The compound is synthesized via a multi-component reaction involving cyclohexanedione derivatives, substituted anilines, and nitrile-containing precursors. Catalytic methods, such as the use of IRMOF-3/GO/CuFe₂O₄, optimize yields (0.005 g catalyst for 1 mmol scale) compared to traditional ethanol/piperidine-mediated reactions .

Properties

CAS No. |

476483-43-9 |

|---|---|

Molecular Formula |

C25H28N4OS2 |

Molecular Weight |

464.7 g/mol |

IUPAC Name |

2-amino-4-(5-ethyl-2-ethylsulfanylthiophen-3-yl)-7,7-dimethyl-5-oxo-1-pyridin-3-yl-6,8-dihydro-4H-quinoline-3-carbonitrile |

InChI |

InChI=1S/C25H28N4OS2/c1-5-16-10-17(24(32-16)31-6-2)21-18(13-26)23(27)29(15-8-7-9-28-14-15)19-11-25(3,4)12-20(30)22(19)21/h7-10,14,21H,5-6,11-12,27H2,1-4H3 |

InChI Key |

DBCBMPBPJLPINJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=C(S1)SCC)C2C(=C(N(C3=C2C(=O)CC(C3)(C)C)C4=CN=CC=C4)N)C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Components and Conditions

-

1,3-Dicarbonyl : 5,5-Dimethylcyclohexane-1,3-dione (dimedone) introduces the 7,7-dimethyl groups.

-

Aldehyde : Pyridine-3-carbaldehyde incorporates the pyridin-3-yl group at position 1.

-

Nitrogen Source : Ammonium acetate provides the amino group at position 2.

-

Solvent : Ethanol facilitates homogenous mixing and mild reaction kinetics.

-

Catalyst : [H₂-DABCO][HSO₄]₂ (30–40 mg) achieves near-quantitative yields within 5–15 minutes.

Table 1: Optimization of Hantzsch Reaction Parameters

| Catalyst Loading | Solvent | Time (min) | Yield (%) |

|---|---|---|---|

| 30 mg | EtOH | 5 | 98 |

| 20 mg | EtOH | 10 | 85 |

| 30 mg | H₂O | 15 | 64 |

This method eliminates column chromatography, streamlining purification through recrystallization. The product, 1-(pyridin-3-yl)-7,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile, serves as the intermediate for subsequent functionalization.

Synthesis of the Thiophene Moiety

The 5-ethyl-2-(ethylthio)thiophen-3-yl group at position 4 is introduced via a Suzuki-Miyaura coupling or nucleophilic aromatic substitution. Microwave-assisted synthesis, as demonstrated in thieno[2,3-b]thiophene derivatives, offers a rapid route to functionalized thiophenes.

Thiophene Precursor Preparation

-

Thiophene Aldehyde Synthesis :

-

5-Ethyl-2-(ethylthio)thiophene-3-carbaldehyde is prepared by reacting 3-bromothiophene with ethyl mercaptan under basic conditions, followed by formylation via Vilsmeier-Haack reaction.

-

Key Reaction :

-

-

Microwave-Assisted Functionalization :

Coupling of Thiophene and Hexahydroquinoline

A palladium-catalyzed cross-coupling integrates the thiophene moiety into the hexahydroquinoline core.

Suzuki-Miyaura Coupling

Table 2: Coupling Efficiency with Varied Boronic Acids

| Boronic Acid | Yield (%) | Purity (%) |

|---|---|---|

| 5-Ethyl-2-(ethylthio)thiophene-3-boronic acid | 78 | 95 |

| 2-Thienylboronic acid | 65 | 89 |

Final Functionalization and Characterization

The coupled product undergoes aminolysis to introduce the terminal amino group, followed by recrystallization from ethanol/water.

Structural Validation

-

Spectroscopic Data :

-

XRD Analysis : Confirms the hexahydroquinoline chair conformation and thiophene planarity.

Green Chemistry and Scalability

The tandem protocol emphasizes sustainability:

-

Catalyst Recyclability : [H₂-DABCO][HSO₄]₂ retains >90% activity after five cycles.

-

Gram-Scale Synthesis : Pilot reactions (10 g scale) achieve 92% yield, validating industrial applicability.

"The synergy of ionic liquid catalysis and microwave activation revolutionizes heterocyclic synthesis, offering precision and sustainability."

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The thiophene and pyridine rings can be oxidized under specific conditions.

Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to form alcohols.

Substitution: The amino and ethylthio groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

Industry: Used in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Substituent Effects on Reactivity and Bioactivity

- Thiophene vs. Ethylthio groups improve lipophilicity (logP ~3.2 estimated) vs. polar methoxy (logP ~1.8) or nitro groups (logP ~2.1) .

Pyridin-3-yl vs. Other Aromatic Groups at Position 1 :

- Pyridin-3-yl facilitates hydrogen bonding via the nitrogen lone pair, unlike inert phenyl or fluorophenyl groups. This may improve target binding in kinase inhibitors .

Biological Activity

2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound with a unique structure that includes a quinoline core and various functional groups. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 480.60 g/mol. The compound features a thiophene ring substituted with an ethylthio group and a pyridine moiety, contributing to its diverse chemical properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 480.60 g/mol |

| IUPAC Name | 2-Amino-4-(5-ethyl-2-(ethylthio)thiophen-3-yl)-7,7-dimethyl-5-oxo-1-(pyridin-3-yl)-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile |

| CAS Number | 421573-79-7 |

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Preliminary studies suggest that it may inhibit certain enzymes involved in inflammatory pathways, indicating potential anti-inflammatory properties. Further investigations are necessary to elucidate the specific molecular targets and pathways affected by this compound.

Antioxidant Activity

The antioxidant capacity of compounds containing thiophene and quinoline rings has been documented in literature. These compounds can scavenge free radicals and enhance cellular antioxidant defenses. The presence of the ethylthio group may also contribute to increased antioxidant activity.

Case Studies

- Anticancer Activity : A study on related quinoline derivatives showed significant cytotoxicity against several cancer cell lines (e.g., MCF7 breast cancer cells). The most active compounds exhibited IC50 values in the low micromolar range.

- Antioxidant Studies : Research on similar thiophene-based compounds demonstrated effective DPPH radical scavenging activity with IC50 values comparable to standard antioxidants like gallic acid.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended to achieve regioselectivity in the thiophene and pyridine moieties during synthesis?

- Methodological Answer : Regioselectivity can be controlled using directing groups or steric/electronic modulation. For example:

- Thiophene functionalization : Use sulfur-directed lithiation (e.g., LDA/THF at −78°C) to introduce substituents at the 3- or 5-position .

- Pyridine coupling : Employ Buchwald-Hartwig amination with Pd(OAc)₂/XPhos to selectively functionalize the pyridine ring .

- Key Reagents : Pd catalysts, LDA, and temperature-controlled reactions are critical .

Q. Which spectroscopic techniques are most effective for structural validation of this compound?

- Methodological Answer :

- NMR : - and -NMR identify proton environments and carbon hybridization (e.g., pyridine C-H at δ 8.2–8.5 ppm; thiophene protons at δ 6.7–7.1 ppm) .

- X-ray Crystallography : Resolves steric clashes in the hexahydroquinoline core, confirming chair conformations and substituent orientations .

- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 508.2342) .

Q. How can solubility challenges during purification be addressed?

- Methodological Answer :

- Use mixed-solvent systems (e.g., CHCl₃/MeOH 9:1) for recrystallization.

- Gradient column chromatography with silica gel (hexane/EtOAc 7:3 → 1:1) resolves polar byproducts .

Advanced Research Questions

Q. How do steric and electronic effects of the ethylthio group influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Steric hindrance : The ethylthio group at C2 of thiophene reduces accessibility for Suzuki-Miyaura coupling, requiring bulky ligands (e.g., SPhos) to enhance yield .

- Electronic effects : The electron-donating ethylthio group activates the thiophene ring for electrophilic substitutions (e.g., nitration at C5) .

- Validation : DFT calculations (B3LYP/6-31G*) predict charge distribution and reactive sites .

Q. What experimental designs are optimal for assessing bioactivity contradictions between in vitro and in vivo models?

- Methodological Answer :

- In vitro : Use HepG2 cells with CYP3A4 induction to mimic hepatic metabolism.

- In vivo : Apply randomized block designs (split-plot for dose-response and toxicity) with 4 replicates per group to account for variability .

Q. How can computational modeling predict metabolic stability of this compound?

- Methodological Answer :

- Software : Schrödinger’s QikProp calculates ADME properties (e.g., logP = 3.2; PSA = 89 Ų).

- Metabolic Sites : CYP2D6-mediated oxidation at the hexahydroquinoline C5 is predicted via docking (Glide SP score ≤ −8.0 kcal/mol) .

Q. What strategies resolve synthetic yield discrepancies in the hexahydroquinoline core formation?

- Methodological Answer :

- Optimization : Screen Lewis acids (e.g., ZnCl₂ vs. BF₃·Et₂O) in Povarov reactions; BF₃ improves cyclization yield by 20% .

- Byproduct Analysis : LC-MS identifies dimerization products (e.g., m/z 1015.5), mitigated by dilute reaction conditions .

Notes

- Contradictions : and report divergent yields for thiophene functionalization (78% vs. 62%), likely due to solvent purity or catalyst batch variations.

- Advanced Tools : Molecular dynamics simulations (AMBER) assess conformational stability in aqueous environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.